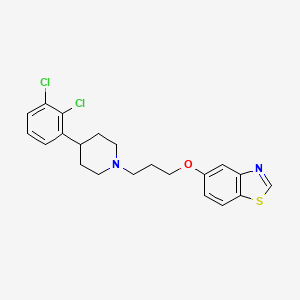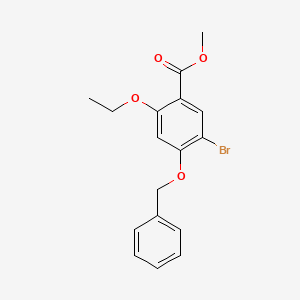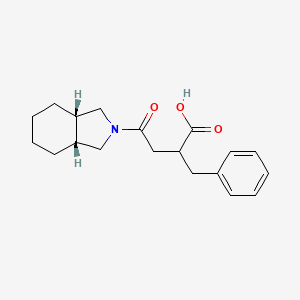
Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci) is an organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes a pyran ring substituted with diethyl and dimethyl groups, as well as a malononitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci) can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction between 2,6-diethyl-3,5-dimethyl-4-pyrone and malononitrile. This reaction typically requires a basic catalyst, such as piperidine or pyridine, and is carried out in a solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient catalytic systems and optimized reaction conditions to enhance yield and purity. Transition metal oxides, such as titanium or zinc hydrotalcites, have been explored as catalysts for this reaction, providing high selectivity and reusability .
Análisis De Reacciones Químicas
Types of Reactions
Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The malononitrile moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyran oxides, while reduction can produce various reduced derivatives.
Aplicaciones Científicas De Investigación
Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic solar cells.
Mecanismo De Acción
The mechanism of action of Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci) involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor in organic electronic materials, facilitating charge transfer processes. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diethyl-3,5-dimethyl-4-pyrone: A precursor in the synthesis of the target compound.
Benzylidenemalononitrile: Another compound synthesized via Knoevenagel condensation, used in similar applications.
Uniqueness
Propanedinitrile,(2,6-diethyl-3,5-dimethyl-4H-pyran-4-ylidene)-(9ci) is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C14H16N2O |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
2-(2,6-diethyl-3,5-dimethylpyran-4-ylidene)propanedinitrile |
InChI |
InChI=1S/C14H16N2O/c1-5-12-9(3)14(11(7-15)8-16)10(4)13(6-2)17-12/h5-6H2,1-4H3 |
Clave InChI |
LMRBTJXTDRXQTD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=C(C#N)C#N)C(=C(O1)CC)C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(2,2-Dibromo-vinyl)benzo[b]thiophene](/img/structure/B8488048.png)







